beta-Melanotropin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An 18-amino acid peptide that is the C-terminal fragment of gamma-lipotropin which is the N-terminal fragment of BETA-LIPOTROPIN. Beta-MSH is shown to regulate skin pigmentation, steroid production, and feeding.

Activité Biologique

Beta-Melanotropin (β-MSH) is a peptide hormone derived from pro-opiomelanocortin (POMC) and plays a significant role in various biological processes, including pigmentation, energy homeostasis, and immune response. This article delves into the biological activity of β-MSH, highlighting its mechanisms, effects on different tissues, and implications in health and disease.

β-MSH primarily exerts its effects through melanocortin receptors (MCRs), particularly the MC1R, which is crucial for melanin production in melanocytes. The activation of these receptors leads to various physiological responses:

- Melanogenesis : β-MSH stimulates melanin production in skin and hair follicles, influencing pigmentation.

- Appetite Regulation : It has been shown to affect appetite and energy expenditure through central nervous system pathways.

- Anti-inflammatory Effects : β-MSH exhibits immunomodulatory properties, reducing inflammation in various models.

Comparative Biological Activity

The biological activity of β-MSH can be compared with its analogs and related peptides. Below is a summary table highlighting the potency and effects of β-MSH compared to other melanocortins:

| Peptide | Melanotropic Activity | Lipolytic Activity | Reference |

|---|---|---|---|

| This compound | High | Moderate | |

| Alpha-Melanotropin | Very High | High | |

| Gamma-Melanotropin | Moderate | Low | |

| Beta-Endorphin | Low | None |

Case Studies and Research Findings

- Impact on Adrenal Function :

- Role in Obesity :

- Melanocyte Behavior :

Quantitative Analysis

A quantitative mass spectrometry study revealed that β-MSH levels vary significantly across different tissues and conditions. For instance, concentrations were found to be approximately 350 μg/g in human pituitary glands, with notable presence in ectopic ACTH syndrome cases .

Applications De Recherche Scientifique

Dermatological Uses

β-MSH is primarily recognized for its role in skin pigmentation. Its ability to stimulate melanogenesis makes it a potential therapeutic agent for conditions like vitiligo or other skin disorders characterized by hypopigmentation. Studies have shown that β-MSH can enhance the pigmentation response in human skin cells, suggesting its utility in cosmetic applications as well .

Endocrinological Applications

The stimulation of aldosterone secretion by β-MSH has implications for conditions related to adrenal function. Its role in regulating blood pressure and electrolyte balance positions it as a potential treatment for disorders such as Addison's disease or primary adrenal insufficiency .

Oncological Research

Recent studies have identified specific melanocortin receptors on melanoma cells, indicating that β-MSH could be leveraged in targeted cancer therapies. The presence of these receptors suggests that β-MSH may facilitate the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic side effects .

Table 1: Summary of Research Findings on β-MSH Applications

Case Study: Hepatoprotective Effects

In a study examining the hepatoprotective effects of α-, β-, and γ-MSH on acetaminophen-induced liver injury in mice, results indicated that both β- and γ-MSH exhibited stronger protective effects than α-MSH. The study measured plasma transaminase activity and histopathological grading to assess liver damage, revealing that β-MSH significantly reduced lesion intensity .

Propriétés

Numéro CAS |

9034-42-8 |

|---|---|

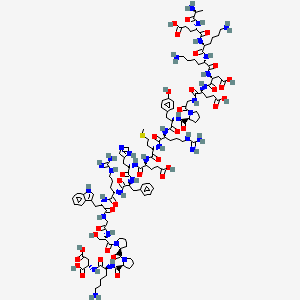

Formule moléculaire |

C118H174N34O35S |

Poids moléculaire |

2660.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 |

Clé InChI |

XLLJFSCSXTYVTN-UPWOUFKKSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N |

Séquence |

AEKKDEGPYRMEHFRWGSPPKD |

Synonymes |

eta Intermedin beta Melanocyte Stimulating Hormone beta Melanocyte-Stimulating Hormone beta Melanotropin beta MSH beta-Melanocyte-Stimulating Hormone beta-Melanotropin beta-MSH Intermedin, beta Melanocyte Stimulating Hormone, beta Melanocyte-Stimulating Hormone, beta MSH, beta |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.